molecular formula C12H15N3O2 B2944001 N-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethyl]benzamide CAS No. 122222-21-3

N-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethyl]benzamide

Cat. No. B2944001
CAS RN: 122222-21-3
M. Wt: 233.271
InChI Key: MXQOWGFHAYTVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethyl]benzamide, also known as OPB-9195, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to have potent activity against several enzymes, including cathepsin B, cathepsin L, and cathepsin S.

Scientific Research Applications

Green Synthesis Approaches

A study focused on the green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives demonstrates a method involving the three-component reaction of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives. This approach emphasizes efficient, high-yield synthesis and simple workup procedures, suggesting that similar methodologies could be applied to the synthesis and application of "N-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethyl]benzamide" in research contexts (Sabbaghan & Hossaini, 2012).

Anticancer Potential

Research involving the design, synthesis, and evaluation of N-substituted benzamides for anticancer activity highlights the potential therapeutic applications of these compounds. For instance, derivatives of N-substituted benzamides have been tested against various cancer cell lines, indicating moderate to excellent anticancer activity. This suggests that "this compound" could be explored for its anticancer properties through similar research methodologies (Ravinaik et al., 2021).

Synthesis and Reactivity

The synthesis and reactivity of compounds containing the N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide moiety have been explored, providing insights into the chemical properties and potential applications of these compounds in creating heterocyclic structures and in medicinal chemistry. For example, studies on the synthesis of heterocycles from N-benzoylthioamides and dinucleophilic reagents could inform the synthesis and functionalization of "this compound" for various scientific applications (Whitfield & Papadopoulos, 1981).

Novel Synthesis Methodologies

Innovative synthesis methodologies, such as one-pot synthesis approaches for constructing multisubstituted hydroxy-benzo[b][1,4]oxazins from related starting materials, showcase the potential for efficient synthesis of complex molecules. This could potentially be applied to the synthesis of "this compound" to explore its applications in scientific research (Zhang et al., 2018).

properties

IUPAC Name

N-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-9(2)14-15-11(16)8-13-12(17)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQOWGFHAYTVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CNC(=O)C1=CC=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.